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Compound of Interest

Compound Name: SHP099

Cat. No.: B560175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of SHP099, a

potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2

(SHP2), in the context of non-small cell lung cancer (NSCLC) research. SHP2 is a non-receptor

protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of

multiple receptor tyrosine kinases (RTKs), primarily through the activation of the RAS-ERK

signaling pathway.[1] Its dysregulation has been implicated in the pathogenesis of various

cancers, including NSCLC.[1]

Mechanism of Action
SHP099 stabilizes SHP2 in an auto-inhibited conformation by binding to a tunnel formed at the

interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains.[1]

[2] This allosteric inhibition prevents the catalytic activation of SHP2, thereby suppressing

downstream signaling pathways, most notably the RAS-mitogen-activated protein kinase

(MAPK) cascade.[1][3] In NSCLC, particularly in models with oncogenic drivers like KRAS,

EGFR, ALK, and ROS1, SHP2 inhibition by SHP099 has been shown to abrogate ERK

signaling, which is often persistently active and contributes to tumor cell proliferation and

survival.[4][5]
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A significant challenge in the treatment of oncogene-driven NSCLC is the development of

acquired resistance to tyrosine kinase inhibitors (TKIs). Research has demonstrated that

residual tumor cells that survive initial TKI therapy can exhibit persistent ERK pathway

activation.[4][5] SHP099, when used in combination with TKIs such as osimertinib (for EGFR-

mutant NSCLC) and alectinib (for ALK-rearranged NSCLC), can effectively suppress this

residual ERK activity, leading to marked growth inhibition of cancer cells both in vitro and in

vivo.[4][5]

Combination Therapy in KRAS-Mutant NSCLC
KRAS mutations are prevalent in NSCLC and have been notoriously difficult to target directly.

[6][7] SHP2 is a critical downstream effector of KRAS signaling.[8] SHP099 has shown efficacy

in suppressing the stemness of KRAS-mutant NSCLC cells and can enhance the sensitivity of

these cells to TKIs and chemotherapy.[6][7] Furthermore, combining SHP099 with MEK

inhibitors has been proposed as a strategy to overcome adaptive resistance in RAS-mutant

malignancies.[9][10][11]

Modulation of the Tumor Microenvironment and
Immunotherapy
SHP2 is also a key mediator in immune checkpoint pathways, such as the PD-1/PD-L1 axis.[1]

[9] Inhibition of SHP2 with SHP099 has been shown to promote an anti-tumor immune

response by increasing the infiltration of CD8+ T cells and decreasing myeloid-derived

suppressor cells.[8][12] This has led to investigations of SHP099 in combination with immune

checkpoint inhibitors, showing synergistic effects in preclinical models.[9][13][14] However,

SHP2 inhibition can also induce the production of CXCR2 ligands by tumor cells, leading to the

influx of granulocytic myeloid-derived suppressor cells (gMDSCs), which can dampen the anti-

tumor immune response.[12][15] This has prompted the exploration of triple-combination

therapies, for instance with CXCR1/2 inhibitors, to counteract this effect.[12]
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Cell Line
NSCLC
Subtype

Driver
Mutation

SHP099
Treatment

Effect Reference

H358
Adenocarcino

ma
KRAS G12C 10 µM

Inhibition of

MEK/ERK

signaling

[12]

H1975
Adenocarcino

ma

EGFR

L858R,

T790M

10 µM, 72

hours

Induction of

GRO family

chemokines

[12]

PC-9
Adenocarcino

ma

EGFR Exon

19 del

Combination

with

Osimertinib

Strong

suppression

of p-MEK and

p-ERK

[4]

H3122
Adenocarcino

ma

ALK

rearrangeme

nt

Combination

with Alectinib

Strong

suppression

of p-MEK and

p-ERK

[4]

A549
Adenocarcino

ma
KRAS G12S

Combination

with Erlotinib

Decreased

cell viability,

increased

cleaved

caspase 3

[7]
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Mouse Model Tumor Type
Treatment
Regimen

Key Findings Reference

BALB/c-nu/nu

mice with H3122

xenografts

ALK-rearranged

NSCLC

SHP099 +

Alectinib

Significantly

greater tumor

inhibition than

either agent

alone

[4]

C57BL/6 mice

with KP allografts

KRAS G12D;

Trp53-/- NSCLC

SHP099 (75

mg/kg daily)

Significant

single-agent

efficacy,

increased T

lymphocyte

infiltration

[12]

129Sv/Ev mice

with 344SQ

NSCLC

Anti-PD-1-

resistant NSCLC

SHP099 +

Radiotherapy +

anti-PD-L1

Promoted local

and abscopal

responses,

reduced lung

metastases

[13]

Mice with KRAS-

mutant lung

tumors

KRAS-mutant

NSCLC

SHP099 +

SX682 (CXCR2

inhibitor)

Completely

suppressed

tumor growth

after two weeks

[15]

Experimental Protocols
Cell Viability Assay (Modified MTT Assay)
This protocol is adapted from studies evaluating the combined effects of SHP099 and TKIs.[4]

Materials:

NSCLC cell lines (e.g., PC-9, H3122)

Complete growth medium (e.g., RPMI-1640 with 10% FBS)
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SHP099 (dissolved in DMSO)

Tyrosine Kinase Inhibitors (e.g., Osimertinib, Alectinib; dissolved in DMSO)

96-well plates

3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium

(MTS) reagent

Plate reader

Procedure:

Seed NSCLC cells in triplicate in 96-well plates at an appropriate density and allow them to

adhere overnight.

Treat the cells with varying concentrations of SHP099, a TKI, or a combination of both for 96

hours. Include a DMSO-treated control group.

After the incubation period, add MTS reagent to each well according to the manufacturer's

instructions.

Incubate the plates for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a plate reader.

Calculate cell viability as a percentage relative to the DMSO-treated control. The Chou-

Talalay method can be used to analyze the combined drug effect.[4]

Western Blotting for Signaling Pathway Analysis
This protocol is designed to assess the phosphorylation status of key proteins in the ERK and

AKT signaling pathways.[4][16]

Materials:

NSCLC cell lines

SHP099 and/or other inhibitors
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-ERK, anti-t-ERK, anti-p-AKT, anti-t-AKT, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Plate NSCLC cells and treat with SHP099 and/or other inhibitors for the desired time (e.g.,

24 hours).[4]

Lyse the cells on ice and collect the lysates.

Determine the protein concentration of each lysate using a BCA assay.

Denature equal amounts of protein by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.
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In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SHP099 in a

xenograft model.[4]

Materials:

Immunocompromised mice (e.g., BALB/c-nu/nu)

NSCLC cell lines (e.g., H3122)

Matrigel (optional)

SHP099 formulation for oral gavage

Other treatment agents (e.g., Alectinib)

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in PBS, possibly

mixed with Matrigel) into the flank of each mouse.

Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³),

randomize the mice into treatment groups (e.g., vehicle control, SHP099 alone, TKI alone,

combination).

Administer treatments as scheduled (e.g., SHP099 via oral gavage daily, TKI via

intraperitoneal injection).[4][12]

Measure tumor volume (e.g., using the formula: (length x width²)/2) and body weight at

regular intervals.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

western blotting, immunohistochemistry).
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Caption: SHP099 allosterically inhibits SHP2, blocking the RAS-ERK pathway.
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Caption: Experimental workflow for evaluating SHP099 combination therapy.
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Caption: SHP099's dual effect on the tumor microenvironment.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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